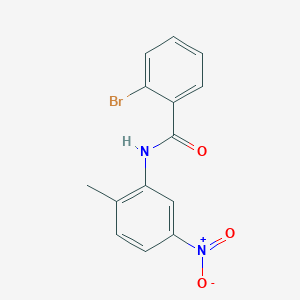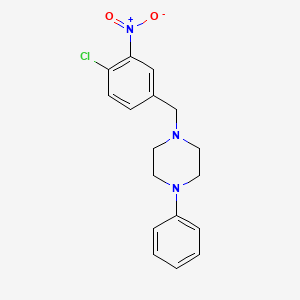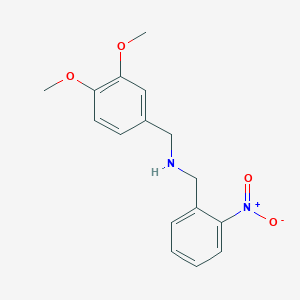![molecular formula C11H15N3O4S B5835934 N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders. In
作用機序
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide acts as a selective agonist for mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide leads to the inhibition of neurotransmitter release, particularly glutamate, which is involved in many neurological disorders. This inhibition of glutamate release leads to a decrease in excitatory neurotransmission, which can be beneficial in conditions such as epilepsy and stroke.
Biochemical and Physiological Effects
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been found to increase the activity of antioxidant enzymes, which can protect against oxidative stress in the brain. These effects suggest that N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide may have a neuroprotective role in various neurological disorders.
実験室実験の利点と制限
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has several advantages for lab experiments. It is a highly selective agonist for mGluR7, which allows for specific targeting of this receptor. Additionally, N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been optimized for high yields and purity, making it a reliable compound for research purposes. However, there are also limitations to using N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide in lab experiments. Its effects may be limited to animal models, and further research is needed to determine its efficacy in humans. Additionally, the potential for off-target effects of N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide must be carefully considered in experimental design.
将来の方向性
For research on N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide include its potential therapeutic applications in neurodegenerative diseases and the development of novel compounds that target mGluR7.
合成法
The synthesis of N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide involves the reaction of 4-(chlorosulfonyl)aniline with morpholinecarboxylic acid in the presence of a base to form the intermediate product. This intermediate is then reacted with ammonia to yield N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide. The synthesis of N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been optimized to produce high yields and purity, making it an attractive compound for research purposes.
科学的研究の応用
N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in models of Parkinson's disease, Huntington's disease, and traumatic brain injury. Additionally, N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide has been found to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
特性
IUPAC Name |
N-(4-sulfamoylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c12-19(16,17)10-3-1-9(2-4-10)13-11(15)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,15)(H2,12,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSQBRKATCDHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-dichlorobenzyl)thio]-N-phenylacetamide](/img/structure/B5835853.png)

methanone](/img/structure/B5835863.png)
![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)


![4-({[5-(4-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5835886.png)



![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)